molecular formula C8H10ClNO B13658536 4-(Chloromethyl)-3-ethoxypyridine

4-(Chloromethyl)-3-ethoxypyridine

Cat. No.: B13658536
M. Wt: 171.62 g/mol
InChI Key: UWOZVUFHBRCHIC-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-ethoxypyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a chloromethyl group at the fourth position and an ethoxy group at the third position of the pyridine ring. It is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-ethoxypyridine typically involves the chloromethylation of 3-ethoxypyridine. This can be achieved through the reaction of 3-ethoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons of the pyridine ring, followed by rearomatization to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common. This helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-ethoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

4-(Chloromethyl)-3-ethoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the synthesis of drugs targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-ethoxypyridine depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The ethoxy group can influence the electronic properties of the pyridine ring, affecting the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)pyridine: Lacks the ethoxy group, making it less sterically hindered and potentially more reactive.

    3-Ethoxypyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.

    4-(Bromomethyl)-3-ethoxypyridine: Similar structure but with a bromomethyl group, which can be more reactive in certain substitution reactions.

Uniqueness

4-(Chloromethyl)-3-ethoxypyridine is unique due to the presence of both the chloromethyl and ethoxy groups, which provide a balance of reactivity and stability

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-(chloromethyl)-3-ethoxypyridine

InChI

InChI=1S/C8H10ClNO/c1-2-11-8-6-10-4-3-7(8)5-9/h3-4,6H,2,5H2,1H3

InChI Key

UWOZVUFHBRCHIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN=C1)CCl

Origin of Product

United States

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